Enantiomeric Purity vs. Racemic Mixture – Chiral HPLC Specification
Commercially procured (S)-2-(4-methoxybutyl)-piperazine is supplied with a specified enantiomeric excess (ee) of ≥95%, as determined by chiral HPLC analysis. In contrast, the racemic mixture 2-(4-methoxybutyl)-piperazine (CAS 622369-81-7 for (2S) or related racemate) contains a 1:1 ratio of enantiomers and exhibits no net optical rotation . The enantiomeric purity is a critical quality attribute (CQA) for asymmetric synthesis applications, where the use of racemic material would result in a 50% yield loss and require additional preparative chiral separation steps.
| Evidence Dimension | Enantiomeric excess (ee) by chiral HPLC |
|---|---|
| Target Compound Data | ≥95% ee |
| Comparator Or Baseline | Racemic 2-(4-methoxybutyl)-piperazine: ~0% ee (racemate) |
| Quantified Difference | ≥95 percentage points difference in enantiopurity |
| Conditions | Chiral HPLC (specific column/method not disclosed in public domain; vendor quality specification) |
Why This Matters
For chiral drug synthesis, enantiomeric purity directly determines the optical purity and thus the pharmacological profile of the final API; procurement of the (S)-enantiomer eliminates the need for costly and time‑consuming in‑house chiral separation or asymmetric synthesis development.
